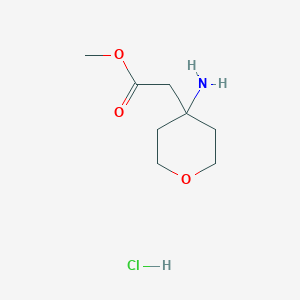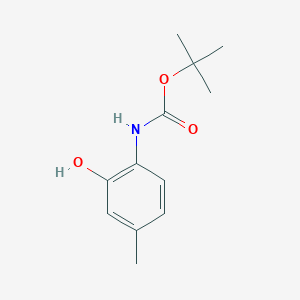
N-t-Butoxicarbonil-L-glutamil-L-lisil-L-lisil-7-amido-4-metilcumarina
Descripción general
Descripción
“Boc-Glu-Lys-Lys-AMC” is a sensitive fluorogenic substrate for urokinase-activated plasmin . It is used in research and is not sold to patients .
Synthesis Analysis
The synthesis of “Boc-Glu-Lys-Lys-AMC” involves the use of specific substrates. For instance, in the simultaneous thrombin and plasmin generation (STA) assay, the AMC fluorometric substrates Boc-Val-Pro-Arg-AMC and Boc-Glu-Lys-Lys-AMC are used .
Molecular Structure Analysis
The molecular formula of “Boc-Glu-Lys-Lys-AMC” is C32H48N6O9 . Its molecular weight is 660.8 g/mol . The IUPAC name is (4S)-5-[[ (2S)-6-amino-1-[[ (2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .
Chemical Reactions Analysis
“Boc-Glu-Lys-Lys-AMC” is involved in the process of fibrinolysis, which is responsible for dissolving the clot during wound healing. Plasmin, a central enzyme in this process, has the capacity to cleave fibrin .
Physical and Chemical Properties Analysis
“Boc-Glu-Lys-Lys-AMC” has a molecular weight of 660.8 g/mol . It has a hydrogen bond donor count of 7 .
Aplicaciones Científicas De Investigación
1. Ensayo de Generación de Plasmina en Salud y Enfermedad N-t-Butoxicarbonil-L-glutamil-L-lisil-L-lisil-7-amido-4-metilcumarina se utiliza en ensayos para evaluar la generación de plasmina, que es un factor importante en la salud y la enfermedad. En uno de estos ensayos, el plasma se mezcla con factor tisular (TF), fosfolípidos y cloruro de calcio (CaCl2), y se mide la absorbancia con el tiempo. Este método ayuda a comprender el equilibrio entre la coagulación y la fibrinólisis .
2. Ensayo de Generación Simultánea de Trombina y Plasmina (STA) Este compuesto también se utiliza en el ensayo STA, que mide la generación de trombina y plasmina por separado utilizando sustratos fluorométricos. This compound mide específicamente la generación de plasmina bajo excitación a 360 nm y emisión a 460 nm. Este ensayo es significativo para evaluar la actividad fibrinolítica en diversas condiciones fisiológicas y patológicas .
3. Estudio del Equilibrio Dependiente del Sexo entre Trombina y Plasmina Se han realizado investigaciones utilizando this compound para estudiar el equilibrio entre la trombina y la plasmina, que puede ser dependiente del sexo. El sustrato se utiliza para determinar la altura del pico y los valores de tasa de producción de plasmina, proporcionando información sobre las diferencias de género en los factores de coagulación .
4. Efectos del Inhibidor de C1 en Trombina y Plasmina En estudios que exploran los efectos del inhibidor de C1 en la trombina, this compound sirve como un sustrato específico para la plasmina. Esto ayuda a contrastar sus efectos en la trombina frente a la plasmina, contribuyendo a una mejor comprensión de los mecanismos reguladores en la cascada de coagulación .
Mecanismo De Acción
Target of Action
Boc-Glu-Lys-Lys-AMC is a sensitive fluorogenic substrate for urokinase-activated plasmin . Plasmin is a central enzyme in the fibrinolysis process, which is responsible for dissolving the clot during wound healing .
Mode of Action
The compound interacts with its target, the urokinase-activated plasmin, by serving as a substrate. The interaction results in the generation of a fluorescent signal, which can be measured and used to quantify the activity of plasmin .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Glu-Lys-Lys-AMC is the fibrinolysis pathway. In this pathway, plasmin plays a crucial role in clot dissolution. The compound, being a substrate for plasmin, is involved in the measurement of plasmin activity, thereby indirectly affecting the fibrinolysis pathway .
Result of Action
The result of the action of Boc-Glu-Lys-Lys-AMC is the generation of a fluorescent signal. This signal is used to measure the activity of plasmin, thereby providing a quantitative assessment of the fibrinolysis process .
Direcciones Futuras
The assessment of plasmin kinetics allows for the identification of fibrinolytic dysfunction and better understanding of the relationships between abnormal fibrin dissolution and disease pathogenesis . Moreover, this review introduces the PG assay as a promising clinical and research method to monitor antifibrinolytic medications and screen for genetic or acquired fibrinolytic disorders . Future research could focus on these areas to further understand the role of “Boc-Glu-Lys-Lys-AMC” in these processes.
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAWRCEROGSRR-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


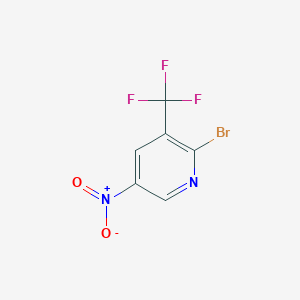
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

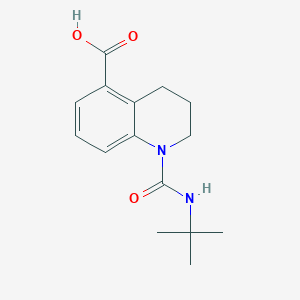
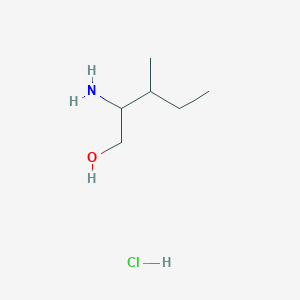



![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
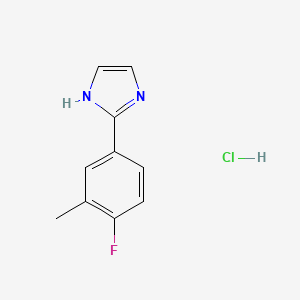
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)
![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)
